molecular formula C22H17ClFN3O2 B3301939 N-(3-CHLORO-4-FLUOROPHENYL)-7-METHOXY-6-(PHENYLMETHOXY)-4-QUINAZOLINAMINE CAS No. 913819-12-2

N-(3-CHLORO-4-FLUOROPHENYL)-7-METHOXY-6-(PHENYLMETHOXY)-4-QUINAZOLINAMINE

Cat. No.: B3301939
CAS No.: 913819-12-2
M. Wt: 409.8 g/mol
InChI Key: MPMFDHBRQAHUGH-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(phenylmethoxy)-4-quinazolinamine is a synthetic organic compound belonging to the quinazoline family. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer research. Its unique structure, featuring a quinazoline core with various substituents, contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(phenylmethoxy)-4-quinazolinamine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate reagents.

    Substitution Reactions:

    Methoxylation: The methoxy groups are introduced via methylation reactions using methanol and a suitable catalyst.

    Benzylation: The phenylmethoxy group is added through benzylation reactions using benzyl chloride and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(phenylmethoxy)-4-quinazolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the induction of apoptosis in cancer cells. It activates the intrinsic apoptotic pathway by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(phenylmethoxy)-4-quinazolinamine stands out due to its specific substitution pattern, which enhances its selectivity and potency in targeting cancer cells. Its unique combination of chloro, fluoro, methoxy, and phenylmethoxy groups contributes to its distinct biological activity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-phenylmethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2/c1-28-20-11-19-16(10-21(20)29-12-14-5-3-2-4-6-14)22(26-13-25-19)27-15-7-8-18(24)17(23)9-15/h2-11,13H,12H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMFDHBRQAHUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694889
Record name 6-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913819-12-2
Record name 6-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLORO-4-FLUOROPHENYL)-7-METHOXY-6-(PHENYLMETHOXY)-4-QUINAZOLINAMINE

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